3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
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Overview
Description
3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is a complex organic compound that features both dichlorobenzoyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves a multi-step process. One common method starts with the preparation of the 2,4-dichlorobenzoyl chloride, which is then reacted with 3-nitroaniline to form the intermediate 3-[(2,4-dichlorobenzoyl)amino]-3-nitrobenzene. This intermediate is subsequently subjected to a series of reactions, including nitration and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(2,4-Dichlorobenzoyl)amino]propanoic acid: Lacks the nitrophenyl group, making it less complex.
3-[(3,4-Dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid: Contains methoxy groups, which can alter its chemical properties and reactivity.
Uniqueness
3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to the presence of both dichlorobenzoyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H12Cl2N2O5 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H12Cl2N2O5/c17-10-4-5-12(13(18)7-10)16(23)19-14(8-15(21)22)9-2-1-3-11(6-9)20(24)25/h1-7,14H,8H2,(H,19,23)(H,21,22) |
InChI Key |
CGOFMHUIODUDMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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